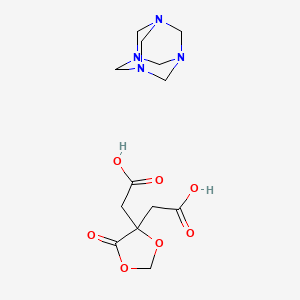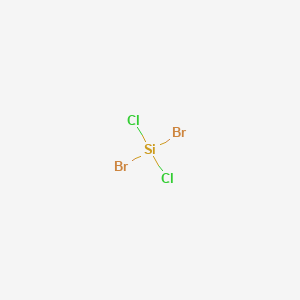
2-(2-Ethoxyphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-1,3-benzothiazole typically involves the cyclization of 2-ethoxyaniline with carbon disulfide and sulfur in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the benzothiazole ring. Another method involves the reaction of 2-ethoxyaniline with 2-bromobenzothiazole under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the thiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the thiazole ring.
Major Products Formed
Brominated derivatives: Formed through oxidation reactions.
Substituted benzothiazoles: Formed through electrophilic substitution reactions.
Dihydrobenzothiazole derivatives: Formed through reduction reactions.
Scientific Research Applications
2-(2-Ethoxyphenyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1,3-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenyl)-1,3-benzoxazole: Contains an oxazole ring instead of a thiazole ring.
2-(2-Ethoxyphenyl)-1,3-benzimidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
2-(2-Ethoxyphenyl)-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The thiazole ring also imparts distinct properties compared to other heterocyclic rings such as oxazole and imidazole.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
6265-58-3 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H13NOS/c1-2-17-13-9-5-3-7-11(13)15-16-12-8-4-6-10-14(12)18-15/h3-10H,2H2,1H3 |
InChI Key |
HZZMUHABLZJHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)


![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)


![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
